molecular formula C7H7N3O6S B11951278 4-Methylsulfonyl-2,6-dinitroaniline CAS No. 42760-39-4

4-Methylsulfonyl-2,6-dinitroaniline

Cat. No.: B11951278
CAS No.: 42760-39-4
M. Wt: 261.21 g/mol
InChI Key: GZNCKEGJECDSPF-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methylsulfonyl group and two nitro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-2,6-dinitroaniline typically involves the nitration of 4-(methylsulfonyl)aniline. The process begins with the sulfonation of aniline to introduce the methylsulfonyl group, followed by nitration to add the nitro groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 4-(methylsulfonyl)-2,6-dinitroaniline follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfonyl)-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-2,6-dinitroaniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)aniline: Lacks the nitro groups but shares the methylsulfonyl group.

    2,6-Dinitroaniline: Lacks the methylsulfonyl group but has the nitro groups.

    4-(Methylsulfonyl)phenylhydrazine: Contains a hydrazine group instead of an aniline group.

Uniqueness

4-(Methylsulfonyl)-2,6-dinitroaniline is unique due to the combination of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

42760-39-4

Molecular Formula

C7H7N3O6S

Molecular Weight

261.21 g/mol

IUPAC Name

4-methylsulfonyl-2,6-dinitroaniline

InChI

InChI=1S/C7H7N3O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3

InChI Key

GZNCKEGJECDSPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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